Methanesulfonylurea

Description

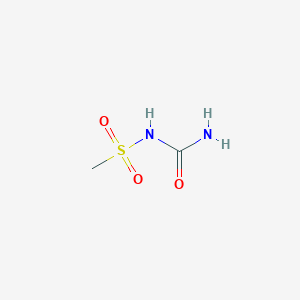

Methanesulfonylurea is a sulfonylurea derivative characterized by a methanesulfonyl group (CH₃SO₂-) attached to a urea moiety. Sulfonylureas are a class of organic compounds widely studied for their diverse biological activities, including antidiabetic, herbicidal, and anticancer applications . The methanesulfonyl group may influence its reactivity, solubility, and binding affinity compared to other sulfonylureas, which often feature aromatic or halogenated substituents .

Properties

IUPAC Name |

methylsulfonylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3S/c1-8(6,7)4-2(3)5/h1H3,(H3,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPITTLHXKDNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901021 | |

| Record name | NoName_70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonylurea can be synthesized through the reaction of methanesulfonyl chloride with urea. The reaction typically involves the use of a base such as pyridine to facilitate the formation of the sulfonylurea bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting methanesulfonic acid with urea in the presence of a dehydrating agent such as thionyl chloride. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methanesulfonylurea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form methanesulfonic acid derivatives.

Reduction: It can be reduced to form methanesulfonamide.

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Methanesulfonic acid derivatives.

Reduction: Methanesulfonamide.

Substitution: Various methanesulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methanesulfonylurea has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonylurea derivatives.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

Methanesulfonylurea exerts its effects by stimulating the release of insulin from the beta cells of the pancreatic islets. This is achieved through the closure of the adenosine triphosphate-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent insulin release . The molecular targets involved in this process include the potassium channels and the associated signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Methanesulfonylurea and Analogous Sulfonylureas

*Hypothetical structure inferred from nomenclature and analogs.

Key Observations :

Table 2: Activity Profiles of Sulfonylureas

Key Observations :

- This compound’s activity remains underexplored, but sulfonylureas with halogenated aryl groups (e.g., 2,4-difluoro in compound 6c) show enhanced anticancer potency due to improved target binding .

- Herbicidal sulfonylureas like chlorsulfuron rely on aryl substituents for ALS inhibition, suggesting this compound’s aliphatic group may lack affinity for this target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.